2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWFJQSJIUROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=NN21)N)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-cyano-4-fluoropyrazole with formamide under reflux conditions . This reaction leads to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that compounds similar to 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit promising anticancer properties. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer progression. A study demonstrated that modifications to the pyrazolo structure could enhance selectivity and potency against cancer cell lines .
Enzyme Inhibition:
This compound has shown potential as an inhibitor of certain enzymes related to metabolic pathways in cancer cells. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which is often overexpressed in tumors .
Neuropharmacology
CNS Activity:
The fluorinated pyrazolo compounds have been investigated for their neuropharmacological effects. Studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Development
Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the fluorine atom is crucial for enhancing biological activity and selectivity .
Case Study:
In a recent case study, researchers synthesized this compound and evaluated its efficacy in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity, with variations in substituents impacting their physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Structural and Functional Group Analysis
Biological Activity
2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1613191-77-7) is a heterocyclic compound with the molecular formula C7H5FN4O2 and a molecular weight of 196.14 g/mol. This compound is notable for its unique structural features, including the presence of both amino and fluorine substituents, which significantly influence its biological activity and chemical reactivity .
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of 2-amino-3-cyano-4-fluoropyrazole with formamide under reflux conditions, which yields the desired product with high purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against HeLa (cervical cancer) and L929 (normal fibroblast) cells .
Enzymatic Inhibition
Another area of interest is the enzymatic inhibitory activity of this compound. It has been reported that this compound can inhibit key enzymes involved in cancer metabolism and proliferation. The specific targets include kinases and phosphatases that play crucial roles in cell cycle regulation and apoptosis .
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial properties . Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
The mechanism of action involves interactions with specific molecular targets within cells. The presence of the fluorine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This characteristic is particularly relevant for its anticancer and antimicrobial activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-3-cyano-4-fluoropyrazole | Structure | Precursor for synthesis; potential anticancer activity |
| Pyrazolo[1,5-a]pyrimidines | Structure | Diverse biological activities including anticancer and antimicrobial |
Case Study 1: Anticancer Activity
A study published in 2021 explored the effects of various pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against HeLa cells, demonstrating significant anticancer potential .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of this compound. It was found to inhibit a specific kinase involved in cell signaling pathways critical for tumor growth. The study suggested that further modifications could enhance its selectivity and potency against cancer cells while minimizing side effects on normal cells .
Q & A
Q. What are the key physicochemical properties of 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how do they influence experimental design?
The compound is a solid with a melting point of 275–280°C and requires storage at 2–8°C to maintain stability . Its solubility in common solvents (e.g., DMF, DMSO) is critical for reaction design. The fluorine substituent at position 6 enhances electronegativity, affecting reactivity in nucleophilic substitutions or cyclization reactions. Safety data indicate acute oral toxicity (Category 4) and skin/eye irritation (Category 2), necessitating handling in fume hoods with PPE .
Q. What synthetic routes are reported for pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, and how can they be adapted for 2-amino-6-fluoro substitution?
A common approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization. For fluorinated analogs, fluorobenzamide precursors or direct fluorination using agents like Selectfluor may be employed . Multi-step synthesis (e.g., from Boc-protected β-alanine derivatives) can introduce amino and carboxylic acid groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR (1H/13C): Assign peaks for the pyrazole (δ 7.5–8.5 ppm) and pyrimidine rings, with fluorine coupling observed in 19F NMR .
- IR: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functionalities .
- Mass spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How does the fluorine substituent at position 6 influence the compound’s coordination chemistry with transition metals?
The fluorine atom enhances the ligand’s electron-withdrawing capacity, stabilizing metal complexes. In Mn(II) and Cu(II) complexes, the carboxylate and pyrimidine nitrogen atoms act as binding sites, forming square-planar or octahedral geometries. X-ray crystallography reveals bond lengths (e.g., Cu–O: 1.913 Å, Cu–N: 1.984 Å) and coordination modes . Such complexes are studied for catalytic or bioactive properties .
Q. What reaction mechanisms govern the nucleophilic substitution of the carboxylic acid group in this compound?
The carboxylic acid can be activated via esterification (e.g., using EDCI/DMAP) or converted to acyl chlorides (SOCl₂) for amide coupling. The fluorine atom at position 6 directs electrophilic attacks to the pyrimidine ring, while the amino group at position 2 participates in hydrogen bonding, influencing regioselectivity . Kinetic studies using HPLC or LC-MS can track intermediate formation .
Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s bioactivity or material properties?
- Halogenation (e.g., bromine at position 6): Increases steric bulk and alters electronic properties, enhancing binding to biological targets like kinases .
- Alkylation of the amino group: Modifies solubility and membrane permeability, critical for drug design. Comparative studies with analogs (e.g., 6-cyano or 6-methyl derivatives) reveal structure-activity relationships .
Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, cyclization in pyridine under reflux (110°C) yields 70% product, while DMF at 80°C may drop to 50% due to side reactions . Optimization via DOE (Design of Experiments) or computational modeling (e.g., DFT for transition-state analysis) can identify optimal parameters .
Q. How is X-ray crystallography applied to determine the compound’s coordination geometry in metal complexes?
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing patterns. For example, monoclinic space group C2/c was observed in Cu(II) complexes, with OLEX2/SHELXL software refining structural models . Synchrotron radiation (λ = 0.710–0.840 Å) enhances resolution for light atoms like fluorine .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Conditions: Test aqueous buffers (pH 1–12) at 25°C and 40°C over 28 days.
- Analytical tools: HPLC-UV (λ = 254 nm) monitors degradation products. FTIR tracks functional group stability .
- Data interpretation: Arrhenius kinetics predict shelf-life, while NMR identifies hydrolyzed byproducts (e.g., defluorination) .
Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., photochemical cycloadditions)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
